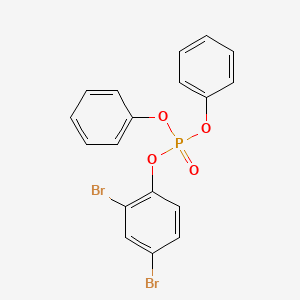
2,4-Dibromophenyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromophenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C18H13Br2O4P. It is a derivative of diphenyl phosphate, where two bromine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its applications in various fields, including flame retardants and plasticizers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenyl diphenyl phosphate typically involves the bromination of diphenyl phosphate. The reaction is carried out by treating diphenyl phosphate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and yields a higher purity product. The raw materials used include diphenyl phosphate and bromine, with the reaction being catalyzed by metal bromides.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of brominated phenolic compounds.
Reduction: Formation of diphenyl phosphate and bromide ions.
Substitution: Formation of substituted phenyl diphenyl phosphates.
Applications De Recherche Scientifique
2,4-Dibromophenyl diphenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic appliances due to its ability to reduce flammability.
Mécanisme D'action
The mechanism of action of 2,4-dibromophenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions.
Comparaison Avec Des Composés Similaires
- 2,4-Dibromodiphenyl ether
- 4,4’-Dibromodiphenyl ether
- 2,4,6-Tribromodiphenyl ether
Comparison: 2,4-Dibromophenyl diphenyl phosphate is unique due to the presence of the phosphate group, which imparts different chemical properties compared to other brominated diphenyl ethers. The phosphate group enhances its flame-retardant properties and makes it more effective in reducing flammability. Additionally, the presence of bromine atoms at specific positions on the phenyl ring influences its reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
31066-45-2 |
|---|---|
Formule moléculaire |
C18H13Br2O4P |
Poids moléculaire |
484.1 g/mol |
Nom IUPAC |
(2,4-dibromophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H13Br2O4P/c19-14-11-12-18(17(20)13-14)24-25(21,22-15-7-3-1-4-8-15)23-16-9-5-2-6-10-16/h1-13H |
Clé InChI |
WMEJWPBOSMFMII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





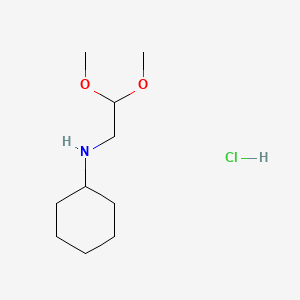
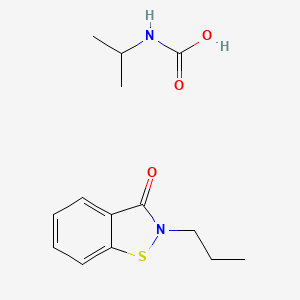

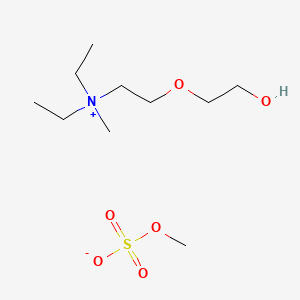

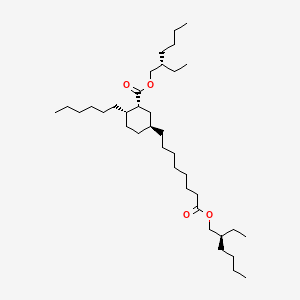
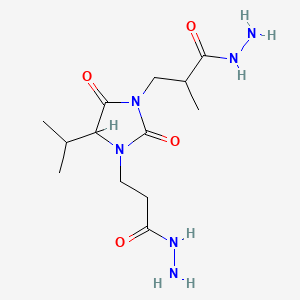
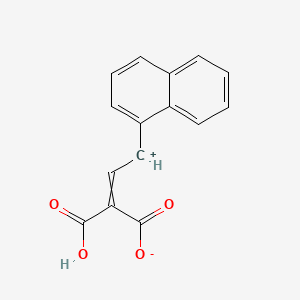


![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
